N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
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Overview
Description
N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine typically involves the reaction of 2-aminobenzothiazole with an appropriate pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These reactions are conducted in reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The use of catalysts and purification techniques, such as recrystallization or chromatography, may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
- N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide
Uniqueness
N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a benzothiazole moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
84859-08-5 |
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Molecular Formula |
C13H15N3S |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
(Z)-N-(1,3-benzothiazol-2-yl)-1-ethylpyrrolidin-2-imine |
InChI |
InChI=1S/C13H15N3S/c1-2-16-9-5-8-12(16)15-13-14-10-6-3-4-7-11(10)17-13/h3-4,6-7H,2,5,8-9H2,1H3/b15-12- |
InChI Key |
WWQDJFZCGRJBOR-QINSGFPZSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCN1CCCC1=NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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